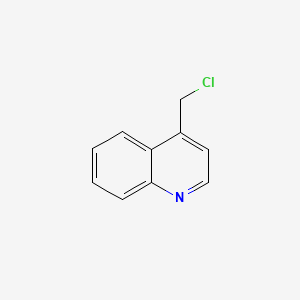

4-(Chloromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSKQWRLRYMCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493721 | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-17-7 | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Chloromethyl)quinoline: A Cornerstone Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold and its Activated Derivatives

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline core is paramount in modulating its biological activity and pharmacokinetic profile. Among the various functionalized quinolines, 4-(Chloromethyl)quinoline stands out as a particularly valuable and reactive intermediate. The presence of the chloromethyl group at the 4-position activates the molecule for a wide range of nucleophilic substitution reactions, making it a crucial building block for the synthesis of more complex and pharmacologically active molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, reactivity, and applications of 4-(Chloromethyl)quinoline, with a focus on its pivotal role in drug discovery and development.

Core Molecular Attributes of 4-(Chloromethyl)quinoline

Understanding the fundamental molecular characteristics of 4-(Chloromethyl)quinoline is essential for its effective utilization in synthesis and for predicting the properties of its derivatives. This compound is most commonly available and handled as its hydrochloride salt, which enhances its stability. However, for reaction planning, it is crucial to distinguish between the free base and the salt form.

| Property | 4-(Chloromethyl)quinoline (Free Base) | 4-(Chloromethyl)quinoline hydrochloride |

| Molecular Formula | C₁₀H₈ClN | C₁₀H₉Cl₂N |

| Molecular Weight | 177.63 g/mol | 214.09 g/mol [1][2] |

| CAS Number | 5632-17-7[3] | 1822-57-7[1][2] |

| Appearance | Not widely reported, likely a solid or oil | Off-white to yellow crystalline solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. | Soluble in water and polar organic solvents. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Store in a dry, sealed place.[1] |

Synthesis of 4-(Chloromethyl)quinoline: Key Methodologies

The synthesis of 4-(Chloromethyl)quinoline can be approached through several strategic routes, primarily involving the modification of a pre-existing quinoline core. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Chlorination of 4-Methylquinoline

A common and direct method for the synthesis of 4-(Chloromethyl)quinoline is the free-radical chlorination of 4-methylquinoline. This reaction is typically initiated by UV light or a radical initiator, such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.

Experimental Protocol: Free-Radical Chlorination of 4-Methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride or benzene.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: The filtrate is then washed with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-(Chloromethyl)quinoline.

Causality Behind Experimental Choices: The use of a non-polar solvent like carbon tetrachloride minimizes side reactions. The addition of a radical initiator is crucial to facilitate the homolytic cleavage of the N-Cl bond in NCS, initiating the radical chain reaction. The aqueous work-up is essential to remove byproducts and unreacted starting materials, ensuring the purity of the final product.

Sources

Technical Guide: 1H and 13C NMR Characterization of 4-(Chloromethyl)quinoline

Executive Summary

This guide details the structural characterization of 4-(Chloromethyl)quinoline (CAS: 23779-96-6), a critical pharmacophore intermediate used in the synthesis of antimalarials (chloroquine analogs) and kinase inhibitors.

The presence of the highly electrophilic chloromethyl group at the C4 position imparts specific spectroscopic signatures and safety constraints. This document provides a self-validating protocol for confirming identity and purity, distinguishing the target molecule from common impurities like 4-methylquinoline (starting material) and 4-(hydroxymethyl)quinoline (hydrolysis byproduct).

Part 1: Structural Context & Reactivity

The quinoline scaffold is a benzopyridine fusion. In 4-(chloromethyl)quinoline, the symmetry is broken by the substituent at C4.

-

Electrophilicity: The C4-chloromethyl group is a potent alkylating agent. The chlorine atom deshields the methylene protons and carbon, creating distinct diagnostic peaks.

-

Nitrogen Influence: The ring nitrogen (N1) exerts a strong desheilding effect on the adjacent proton (H2) and the peri-proton (H8), pushing them downfield.

Safety & Handling (Critical)

WARNING: 4-(Chloromethyl)quinoline is a lachrymator and a potential vesicant (blister agent) due to its alkylating capability.

-

Engineering Controls: All weighing and sample preparation must occur inside a certified fume hood.

-

Decontamination: Neutralize spills with 10% aqueous sodium thiosulfate to nucleophilically displace the chloride.

Part 2: Sample Preparation Protocol

To ensure high-resolution spectra without concentration-dependent shifting (common in quinolines due to

Reagents

-

Solvent: Chloroform-d (

) is the standard solvent (99.8% D).-

Note: If the sample is a hydrochloride salt, use DMSO-

or neutralize with

-

-

Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual

(7.26 ppm).

Preparation Workflow

Figure 1: Standardized sample preparation workflow to minimize artifacts.

Part 3: 1H NMR Characterization (400 MHz, CDCl3)

Diagnostic Logic

The proton spectrum is defined by three distinct regions:

-

The Deshielded Singlet (H2): The proton adjacent to Nitrogen.

-

The Alkyl Halide Singlet (CH2): The methylene group attached to Chlorine.

-

The Aromatic Region: The remaining ring protons.

Expected Chemical Shifts & Multiplicities[1][2][3]

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | Ar-H | 8.85 - 8.95 | d (or br s) | Deshielded by adjacent N1. | |

| H-8 | Ar-H | 8.15 - 8.25 | d / dd | Deshielded by "peri" effect of N1. | |

| H-5 | Ar-H | 8.00 - 8.10 | d / dd | Deshielded by "peri" effect of -CH2Cl. | |

| H-7 | Ar-H | 7.70 - 7.80 | ddd | - | Typical aromatic multiplet. |

| H-6 | Ar-H | 7.60 - 7.70 | ddd | - | Typical aromatic multiplet. |

| H-3 | Ar-H | 7.50 - 7.60 | d | Shielded relative to H2; coupled to H2. | |

| -CH2-Cl | Alkyl | 5.00 - 5.10 | s | - | Key Diagnostic: Downfield from methyl (~2.7) due to Cl.[1] |

Interpretation Notes

-

Differentiation from Starting Material: 4-Methylquinoline (Lepidine) has a methyl singlet at ~2.70 ppm . If you see a peak there, the reaction is incomplete.

-

Differentiation from Hydrolysis: 4-(Hydroxymethyl)quinoline (alcohol) has a methylene shift at ~5.30 ppm (variable with concentration) and often shows a broad -OH peak.

-

H2-H3 Coupling: The coupling constant (

) in quinolines is typically 4.5 Hz, which is smaller than the ortho coupling in benzenes (7-8 Hz). This confirms the pyridine ring structure.

Part 4: 13C NMR Characterization (100 MHz, CDCl3)

The Carbon-13 spectrum confirms the skeleton and the presence of the alkyl chloride.

Key Carbon Resonances[2][3][4]

| Carbon Type | Shift ( | Assignment | Notes |

| C-2 | 150.0 - 151.0 | Ar-CH (N-adjacent) | Most downfield methine signal. |

| C-4 | 141.0 - 143.0 | Ar-C (Quaternary) | Ipso to the chloromethyl group. |

| C-8a | ~148.0 | Ar-C (Quaternary) | Bridgehead carbon next to N. |

| Ar-CH | 120.0 - 131.0 | C3, C5, C6, C7, C8 | Cluster of aromatic signals. |

| -CH2-Cl | 42.0 - 44.0 | Alkyl Methylene | Diagnostic: Distinct aliphatic peak. |

DEPT-135 Analysis:

-

Up (Positive): C2, C3, C5, C6, C7, C8 (CH).

-

Down (Negative): -CH2-Cl (Methylene).

-

Absent: C4, C4a, C8a (Quaternary carbons).

Part 5: Structural Validation Logic (COSY/HSQC)

To scientifically validate the structure, one must correlate the protons to their respective carbons and neighbors.

Figure 2: Correlation logic. H2 couples to H3. The CH2 group shows spatial proximity (NOE) to both H3 and H5, confirming position 4.

Part 6: Troubleshooting & Impurities

Common Impurity Profile

| Impurity | 1H NMR Signature | Origin | Remediation |

| 4-Methylquinoline | Singlet @ 2.70 ppm | Unreacted Starting Material | Recrystallize (Hexane/EtOAc). |

| 4-(Hydroxymethyl)quinoline | Singlet @ 5.30 ppm | Hydrolysis (Moisture) | Dry solvent; store under |

| Dimer (Bis-quinoline) | Complex aromatic region | N-alkylation (Self-reaction) | Keep free base cold; store as HCl salt. |

Stability Note

The free base of 4-(chloromethyl)quinoline is unstable. It can self-alkylate (polymerize) or hydrolyze.

-

Recommendation: Characterize immediately after isolation.

-

Storage: Convert to the Hydrochloride salt (treat with HCl in ether) for long-term stability. The HCl salt shifts will be slightly different (H2 shifts downfield to ~9.2 ppm due to protonation of N).

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Accessed for general Quinoline scaffold shifts).

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction rules).

Sources

Solubility and Stability of 4-(Chloromethyl)quinoline: A Technical Guide

Executive Summary

4-(Chloromethyl)quinoline hydrochloride (CAS: 1822-57-7) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists. Its utility stems from the high reactivity of the chloromethyl group, which serves as an excellent electrophile for attaching the quinoline scaffold to nucleophilic pharmacophores.

However, this same reactivity presents a significant stability challenge. The compound is prone to rapid hydrolysis and polymerization if mishandled. This guide provides a scientifically grounded framework for the solubility, stability, and handling of this reagent, moving beyond generic safety data sheets to offer field-proven protocols for researchers.

Physicochemical Profile

The hydrochloride salt is the preferred commercial form due to its enhanced stability over the free base. The protonation of the quinoline nitrogen reduces the electron density of the ring, slightly deactivating the chloromethyl group against spontaneous degradation, though it remains moisture-sensitive.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Context for Researchers |

| Molecular Formula | C₁₀H₈ClN[1] · HCl | Salt form (MW: 214.09 g/mol ) |

| Appearance | White to off-white crystalline solid | Yellowing indicates degradation (formation of N-oxide or polymerization). |

| Solubility (Water) | Soluble (5% w/v, clear) | Rapidly hydrolyzes in neutral/basic aqueous solution. Stable only in acidic media. |

| Solubility (DMSO) | Soluble (>50 mg/mL) | Preferred solvent for biological stock solutions; store frozen. |

| Solubility (Methanol) | Soluble | Suitable for transfer, but avoid prolonged storage due to potential solvolysis (methanolysis). |

| Solubility (Non-polar) | Insoluble (Ether, Hexane) | Useful for precipitation/purification (anti-solvent). |

| Hygroscopicity | High | Must be stored in a desiccator. |

Stability & Reactivity Mechanisms[2]

The Hydrolysis Threat

The primary degradation pathway for 4-(chloromethyl)quinoline is hydrolysis to 4-(hydroxymethyl)quinoline . This reaction is driven by the stability of the intermediate carbocation.[2][3] Similar to benzyl chloride, the methylene carbon at the 4-position is benzylic-like. The resonance of the quinoline ring stabilizes the positive charge developing on the carbon during nucleophilic attack.

Mechanism:

-

Ionization (SN1-like): In the presence of high dielectric solvents (water), the C-Cl bond weakens.

-

Nucleophilic Attack: Water attacks the electrophilic carbon.

-

Irreversible Conversion: The resulting alcohol is chemically distinct and inactive for subsequent alkylation reactions.

Comparative Reactivity

Researchers should treat 4-(chloromethyl)quinoline with higher caution than benzyl chloride. The nitrogen in the quinoline ring creates a dipole that can facilitate specific nucleophilic attacks, and the extended pi-system can stabilize radical intermediates if exposed to light.

Diagram 1: Degradation Pathway

The following diagram illustrates the hydrolysis mechanism and the critical control points (Moisture, pH) that accelerate it.

Figure 1: Chemical degradation pathway showing the critical role of moisture and heat in driving hydrolysis and polymerization.

Handling & Storage Protocol: "The Anhydrous Chain of Custody"

To maintain reagent integrity (>98% purity), a strict "Anhydrous Chain of Custody" must be followed. This protocol minimizes exposure to atmospheric moisture.

Storage[1]

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Environment: Keep under inert atmosphere (Argon or Nitrogen) in a tightly sealed container.

-

Desiccation: Secondary containment in a desiccator is recommended to prevent condensation upon warming to room temperature.

Handling Workflow

-

Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle introduces condensation immediately.

-

Weighing: Weigh quickly. For critical applications, weigh inside a glovebox or use a flow of dry nitrogen.

-

Solvent Choice: Use anhydrous solvents (DMF, DCM, ACN) for reactions. If using alcohols, ensure they are dry to prevent solvolysis.

Diagram 2: Handling Workflow

Figure 2: Step-by-step handling workflow to prevent moisture-induced degradation.

Analytical Quality Control

Verifying the purity of 4-(chloromethyl)quinoline requires specific HPLC conditions. Standard neutral mobile phases can cause peak tailing due to the basic nitrogen or on-column hydrolysis.

Recommended HPLC Method

This method uses an acidic mobile phase to keep the quinoline nitrogen protonated (improving peak shape) and suppress hydrolysis during the run.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 μm) [4].

-

Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.0–2.[4]5) [1][5].

-

Mobile Phase B: Acetonitrile (HPLC Grade).[4]

-

Gradient: 10% B to 90% B over 15-20 minutes.

-

Detection: UV at 280 nm (Characteristic quinoline absorption).

-

Sample Diluent: Acetonitrile (Anhydrous) or Methanol (Analyze immediately). Do not use water as a diluent.

Why this works: The acidic pH stabilizes the hydrochloride salt form during the chromatography, preventing the free base from interacting with silanol groups on the column, which causes tailing.

Safety & Toxicology

Hazard Class: Alkylating Agent.

-

Signal Word: Danger.

-

H314/H318: Causes severe skin burns and eye damage [2].

-

Genotoxicity: As a nitrogen mustard analog (benzylic chloride), it has the potential to alkylate DNA. Handle with extreme caution inside a fume hood.

-

Neutralization: Spills should be treated with dilute ammonia or sodium hydroxide to hydrolyze the chloride to the less toxic alcohol before disposal.

References

-

CymitQuimica. 2-(Chloromethyl)quinoline hydrochloride Properties. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from

-

PubChem. Compound Summary: 2-(Chloromethyl)quinoline hydrochloride.[5] National Library of Medicine. Retrieved from

-

National Institutes of Health (PMC). HPLC Method Development for Quinoline Derivatives. Retrieved from

-

SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

Sources

- 1. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. cipac.org [cipac.org]

- 5. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-(Chloromethyl)quinoline

Abstract: 4-(Chloromethyl)quinoline is a valuable heterocyclic building block in pharmaceutical research and organic synthesis. However, its structural alerts, particularly the presence of a benzylic chloride, suggest potential reactivity and associated health hazards, including corrosive and alkylating properties. This guide provides a comprehensive overview of the known and suspected hazards of 4-(Chloromethyl)quinoline. It outlines detailed protocols for risk mitigation through engineering controls, appropriate personal protective equipment, and rigorous handling procedures. The causality behind each safety recommendation is explained to empower researchers to make informed risk assessments. This document is intended for researchers, chemists, and drug development professionals who handle this compound or structurally related substances.

Hazard Identification and Toxicological Profile

1.1 GHS Classification & Rationale

Based on data for structurally similar compounds, 4-(Chloromethyl)quinoline should be handled as a substance with the following potential hazards. It is crucial to assume a conservative risk profile in the absence of specific data.

| Hazard Class | GHS Hazard Statement | Rationale & Causality |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Analogous compounds like quinoline hydrochloride are harmful if swallowed[1][2]. Ingestion can lead to systemic toxicity. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | The chloromethyl group is a reactive functional group that can react with moisture on the skin to release HCl, causing chemical burns. Similar compounds are classified as skin irritants[2][3]. |

| Serious Eye Damage | H318: Causes serious eye damage | Direct contact with the eyes can cause irreversible damage due to the corrosive nature of the compound[2][3]. |

| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction | Alkylating agents are known to be potential skin sensitizers[1][2]. Repeated exposure may lead to an allergic response. |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | The parent compound, quinoline, is suspected of causing genetic defects[4][5]. As an alkylating agent, 4-(Chloromethyl)quinoline has the potential to react with DNA, which is the underlying mechanism for mutagenicity. |

| Carcinogenicity | H350: May cause cancer | Quinoline is classified as a substance that may cause cancer[4][5]. Given the structural similarities and the alkylating nature, this compound should be handled as a potential carcinogen with extreme caution[6]. |

1.2 Routes of Exposure

The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles[7]. Accidental ingestion is also a potential route of exposure[8]. Given the suspected carcinogenicity and mutagenicity, all routes of exposure must be strictly minimized[6][8].

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential for handling 4-(Chloromethyl)quinoline.

2.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of 4-(Chloromethyl)quinoline, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is the primary and most critical engineering control to prevent inhalation of airborne particles and to contain any potential spills[9].

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[4].

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the immediate work area[10].

2.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

| PPE Item | Specification & Rationale |

| Hand Protection | Double gloving with nitrile gloves is required. Nitrile provides good resistance to a range of chemicals[11]. Double gloving minimizes the risk of exposure from pinholes or tears in the outer glove[7]. Gloves must be inspected before use and changed immediately if contamination is suspected[12]. |

| Eye Protection | Chemical splash goggles are mandatory[11]. Regular safety glasses do not provide adequate protection from splashes. |

| Face Protection | A face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing[7]. |

| Body Protection | A lab coat that covers the arms should be worn and buttoned completely[11]. Consider a chemically resistant apron for additional protection during transfers of larger quantities. |

| Footwear | Closed-toe shoes made of a non-porous material are required. Sandals or perforated shoes are prohibited in the laboratory[11]. |

Standard Operating Protocol (SOP) for Handling

Adherence to a strict protocol is crucial for minimizing exposure. The following workflow is designed to guide the user through the safe handling of solid 4-(Chloromethyl)quinoline.

Workflow for Safe Handling of 4-(Chloromethyl)quinoline

Caption: A step-by-step workflow for the safe handling of 4-(Chloromethyl)quinoline.

Step-by-Step Methodology:

-

Preparation:

-

Confirm that the chemical fume hood has been certified within the last year.

-

Gather all necessary equipment (spatula, weigh paper, vials, solvent) and place them inside the fume hood to minimize traffic in and out of the sash.

-

Don all required PPE: a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

-

-

Handling (inside the fume hood):

-

Carefully open the container of 4-(Chloromethyl)quinoline. Avoid creating dust.

-

Use a clean spatula to transfer the desired amount of solid onto a tared weigh paper or into a vial on a balance.

-

Once weighed, carefully transfer the solid into the reaction vessel.

-

Slowly add the desired solvent to the vessel to dissolve the solid.

-

-

Cleanup and Disposal:

-

Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down.

-

Dispose of the contaminated weigh paper, outer gloves, and any cleaning materials into a designated solid hazardous waste container.

-

Securely cap the reaction vessel.

-

Remove PPE by first taking off the lab coat, then the goggles, and finally the inner gloves.

-

Immediately wash hands thoroughly with soap and water[12].

-

Emergency Response Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Response Decision Tree

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemos.de [chemos.de]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. nj.gov [nj.gov]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. artsci.usu.edu [artsci.usu.edu]

Strategic Sourcing & Technical Validation: 4-(Chloromethyl)quinoline

The following technical guide details the strategic sourcing, quality validation, and handling of 4-(Chloromethyl)quinoline , a critical yet unstable alkylating intermediate.

Executive Summary & Technical Profile

4-(Chloromethyl)quinoline (4-CMQ) is a high-reactivity benzylic chloride building block used primarily in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes.[1][2] Unlike its commoditized isomer (2-chloromethylquinoline), the 4-isomer is a niche intermediate prone to supply chain misidentification and hydrolytic degradation.[1][2]

This guide provides a self-validating framework to secure high-purity (>97%) material, ensuring downstream reaction efficiency and safety compliance.

Chemical Identity & Critical Quality Attributes (CQAs)

| Attribute | Specification | Technical Note |

| Compound Name | 4-(Chloromethyl)quinoline Hydrochloride | The HCl salt is the standard commercial form due to enhanced stability over the free base.[1][2] |

| CAS Number | 1822-57-7 | CRITICAL: Do not confuse with the 2-isomer (CAS 3747-74-8), which is 10x more common.[1][2] |

| Molecular Formula | C₁₀H₈ClN[1][][4] · HCl | MW: 214.09 g/mol |

| Appearance | Beige to Tan Powder | Dark brown/black indicates significant decomposition (polymerization/oxidation). |

| Solubility | DMSO, Methanol, Water (reactive) | Rapidly hydrolyzes in water/protic solvents; handle in anhydrous conditions. |

| Primary Hazard | Alkylating Agent | Structural alert for genotoxicity. Causes severe skin burns and eye damage (H314, H318). |

The Sourcing Landscape: Avoiding the "Isomer Trap"

The commercial market is saturated with the 2-isomer.[1][2] A common failure mode in procurement is ordering based on "Chloromethylquinoline" without verifying the locant (position 4 vs. position 2).

Supplier Tiering Strategy

For high-purity needs, avoid general aggregators.[2] Use the following tiered logic:

-

Tier 1 (Discovery/Gram Scale): Specialized Building Block Vendors.

-

Examples:Enamine , Combi-Blocks , Synblock .

-

Why: These vendors synthesize internal libraries and verify isomer identity via NMR.

-

-

Tier 2 (Pilot/Kg Scale): CRO/CDMOs.

-

Tier 3 (Distributors): Sigma-Aldrich (often re-lists Enamine stock), Fisher Scientific.[2]

Sourcing Decision Matrix (DOT Visualization)

Use this logic flow to determine the correct procurement channel based on your development phase.

Figure 1: Strategic sourcing decision tree emphasizing CAS verification and scale-dependent supplier selection.

Quality Assurance: The Self-Validating Protocol

Because 4-CMQ is moisture-sensitive, a Certificate of Analysis (CoA) from the supplier is insufficient.[1][2] You must validate integrity immediately upon receipt.

The "Silver Nitrate" Activity Test (Qualitative)

This rapid bench test confirms the presence of the reactive alkyl chloride, distinguishing it from hydrolyzed alcohol impurities.

-

Dissolve: 10 mg of sample in 1 mL acetonitrile.

-

Reagent: Add 2 drops of 5% aqueous AgNO₃ solution.

-

Observation:

-

Instant White Precipitate (AgCl):PASS (Active Alkyl Chloride present).

-

No/Slow Precipitate:FAIL (Hydrolyzed to alcohol or wrong compound).

-

Instrumental Validation (Quantitative)

| Method | Purpose | Acceptance Criteria |

| ¹H-NMR (DMSO-d₆) | Identity & Isomer Purity | Confirm singlet at ~5.3 ppm (CH₂Cl). Distinguish from 2-isomer (singlet at ~4.9 ppm).[1][2] |

| HPLC (Reverse Phase) | Organic Purity | >97% Area. Note: Run fast gradient with acidified water/ACN to prevent on-column hydrolysis.[1][2] |

| Karl Fischer (KF) | Moisture Content | <1.0%. High water content implies hydrolysis has already started. |

QC Workflow Diagram

Figure 2: Incoming Quality Control (IQC) workflow to filter out degraded or misidentified stock.

Handling, Stability & Safety

Warning: 4-(Chloromethyl)quinoline is a potent alkylating agent.[2] It can alkylate DNA.

Storage Protocol[2][6][11]

-

Temperature: Store at -20°C (Long term) or 4°C (Short term).

-

Atmosphere: Must be stored under Argon or Nitrogen . The HCl salt is hygroscopic; moisture absorption triggers autocatalytic degradation (HCl release

more hydrolysis). -

Container: Amber glass with Teflon-lined caps.[1][2] Avoid metal spatulas (corrosion risk).

Degradation Pathway

Understanding the failure mode is key to troubleshooting:

-

Impact: The alcohol impurity competes in nucleophilic substitutions, lowering yield and producing difficult-to-separate byproducts.[1][2]

References

-

Enamine. 4-(Chloromethyl)quinoline hydrochloride Catalog Page. Retrieved from .

-

PubChem. 4-(Chloromethyl)quinoline hydrochloride Compound Summary (CAS 1822-57-7). National Library of Medicine. Retrieved from .

-

Combi-Blocks. Quinoline Building Blocks Catalog. Retrieved from .[2]

-

WuXi AppTec. Small Molecule CRDMO Services. Retrieved from .

-

Sigma-Aldrich. Product Specification: 4-(Chloromethyl)quinoline hydrochloride.[1][2] Retrieved from .[2]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. echemi.com [echemi.com]

- 4. 2-(Chloromethyl)quinoline 97 3747-74-8 [sigmaaldrich.com]

- 5. Quinoline hydrochloride | C9H8ClN | CID 68264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 3747-74-8: 2-(Chloromethyl)quinoline hydrochloride [cymitquimica.com]

Methodological & Application

Synthesis of 4-Aminoquinoline Derivatives: A Comprehensive Guide to N-Alkylation using 4-(Chloromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Among its numerous derivatives, the 4-aminoquinoline scaffold holds a privileged position, most famously embodied in the potent antimalarial drug, Chloroquine.[3] The biological activities of 4-aminoquinoline derivatives are extensive and well-documented, encompassing antimalarial, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] This remarkable versatility has driven continuous efforts to develop novel synthetic methodologies for accessing diverse libraries of these compounds, fueling the discovery of next-generation therapeutics.

This technical guide provides a detailed exploration of a specific and efficient synthetic route to a class of 4-aminoquinoline derivatives: the N-(quinolin-4-ylmethyl)amines. We will focus on the synthesis of these compounds through the N-alkylation of primary and secondary amines with 4-(chloromethyl)quinoline. This approach offers a direct and versatile method for introducing a wide range of amino functionalities at the 4-position of the quinoline nucleus, enabling extensive structure-activity relationship (SAR) studies.

The Core Reaction: Nucleophilic Substitution at the Benzylic Position

The synthesis of N-(quinolin-4-ylmethyl)amines from 4-(chloromethyl)quinoline and an amine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[4][5] This mechanism is fundamentally different from the nucleophilic aromatic substitution (SNAr) typically observed in the reactions of 4-chloroquinolines.

In this SN2 reaction, the amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group.[4][5] The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond, while simultaneously displacing the chloride ion, which serves as the leaving group.

The reaction is typically carried out in the presence of a base. The role of the base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction.[6] This is crucial for two main reasons: firstly, the accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, the product amine can also be protonated, which would complicate the work-up and purification process. Common bases used for this purpose include tertiary amines such as triethylamine or diisopropylethylamine, or inorganic bases like potassium carbonate or sodium carbonate.

A potential side reaction in the case of primary amines is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react with another molecule of 4-(chloromethyl)quinoline to form a tertiary amine.[6] To mitigate this, an excess of the primary amine is often used to favor the formation of the desired mono-alkylation product.

Workflow for the Synthesis of N-(quinolin-4-ylmethyl)amines

Caption: A generalized workflow for the synthesis of N-(quinolin-4-ylmethyl)amine derivatives.

Experimental Protocols

General Considerations and Safety Precautions

Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

4-(Chloromethyl)quinoline is a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[7] Handle with care and avoid inhalation of dust and contact with skin and eyes.

Solvents such as Dimethylformamide (DMF) and Acetonitrile (CH3CN) are flammable and have their own specific hazards. Ensure they are handled in a fume hood away from ignition sources.

Bases like potassium carbonate are irritants. Triethylamine is flammable and corrosive. Handle with appropriate care.

General Procedure for the Synthesis of N-(quinolin-4-ylmethyl)amines

This general procedure can be adapted for a variety of primary and secondary amines.

Materials:

-

4-(Chloromethyl)quinoline hydrochloride

-

Selected primary or secondary amine

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH3CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Step-by-Step Protocol:

-

Preparation of the Free Base: If starting with 4-(chloromethyl)quinoline hydrochloride, it is often necessary to neutralize it to the free base before the reaction. This can be done by dissolving the hydrochloride salt in a suitable solvent and adding a mild base, followed by extraction. Alternatively, an extra equivalent of the base in the main reaction can be used.

-

Reaction Setup: To a stirred solution of the amine (1.2 equivalents for primary amines to minimize over-alkylation, or 1.0 equivalent for secondary amines) in the chosen solvent (e.g., DMF or CH3CN), add the base (2.0 equivalents of K2CO3 or Et3N).

-

Addition of 4-(Chloromethyl)quinoline: To this mixture, add 4-(chloromethyl)quinoline (1.0 equivalent) either as a solid or as a solution in the reaction solvent, dropwise at room temperature.

-

Reaction: Stir the reaction mixture at the desired temperature. For many amines, the reaction proceeds efficiently at room temperature. For less reactive amines, heating to 50-80 °C may be necessary.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated). Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(quinolin-4-ylmethyl)amine derivative.

-

Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Tabulated Reaction Parameters

The following table provides a summary of typical reaction conditions for the synthesis of various N-(quinolin-4-ylmethyl)amine derivatives. These are illustrative examples and may require optimization for specific substrates.

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| Aniline | K2CO3 | DMF | 80 | 6-8 |

| 4-Methoxyaniline | K2CO3 | DMF | 80 | 6-8 |

| Piperidine | Et3N | CH3CN | Room Temp | 4-6 |

| Morpholine | Et3N | CH3CN | Room Temp | 4-6 |

| Benzylamine | K2CO3 | DMF | 50 | 5-7 |

| Diethylamine | Et3N | CH3CN | Room Temp | 4-6 |

Data Presentation and Interpretation

The successful synthesis of the target compounds is confirmed through various analytical techniques.

-

Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum will show characteristic signals for the quinoline ring protons and the protons of the newly introduced amino group. The methylene bridge protons typically appear as a singlet.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the amine moiety.

Conclusion

The N-alkylation of amines with 4-(chloromethyl)quinoline is a robust and versatile method for the synthesis of a diverse range of 4-aminoquinoline derivatives. The reaction proceeds via a well-understood SN2 mechanism and can be readily adapted for various primary and secondary amines. The resulting N-(quinolin-4-ylmethyl)amine library serves as a valuable platform for the exploration of new therapeutic agents, leveraging the rich pharmacological potential of the quinoline scaffold. This guide provides a solid foundation for researchers to design and execute the synthesis of these important compounds, contributing to the ongoing quest for novel and effective medicines.

References

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]

- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents. (n.d.).

-

N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020, November 2). Retrieved from [Link]

-

Ch22: Alkylation of Amines - University of Calgary. (n.d.). Retrieved from [Link]

-

Synthesis of new quinoline derivatives from methylene Meldrum's acid and screening the biological properties - Academia.edu. (n.d.). Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2025, April 1). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

-

optimized reaction condition for quinoline synthesis using the... - ResearchGate. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from [Link]

-

Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). Retrieved from [Link]

-

A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.). Retrieved from [Link]

-

(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7). Retrieved from [Link]

-

20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015, March 17). Retrieved from [Link]

-

General strategies for the synthesis of quinoline derivatives. Reagents... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Strategic Utilization of 4-(Chloromethyl)quinoline in Medicinal Chemistry

Executive Summary

The quinoline scaffold is a "privileged structure" in drug discovery, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). While direct substitution on the quinoline ring (C4-position) via

This guide details the specific reactivity, handling, and synthetic protocols for using 4-CMQ to generate 4-(aminomethyl)quinoline libraries—a structural motif critical for reversing Multidrug Resistance (MDR) and targeting specific kinase pockets.

Chemical Profile & Reactivity Landscape

The "Benzylic" Distinction

A critical error in early-stage discovery is treating 4-CMQ like 4-chloroquinoline. They exhibit fundamentally different reactivities:

-

4-Chloroquinoline: Reacts via Nucleophilic Aromatic Substitution (

). Requires high heat ( -

4-(Chloromethyl)quinoline: Reacts via Nucleophilic Substitution (

). The chloromethyl group is highly activated by the electron-deficient quinoline ring (analogous to a benzyl chloride but more reactive).

Stability & Storage

-

Salt Form (Preferred): 4-(Chloromethyl)quinoline hydrochloride (CAS: 1822-57-7) is the stable commercial form.

-

Free Base (Unstable): The free base is prone to dimerization (self-alkylation) and hydrolysis upon prolonged exposure to moisture. Protocol Advice: Always generate the free base in situ or immediately prior to use.

Reactivity Diagram

The following diagram illustrates the divergent pathways for 4-substituted quinolines.

Figure 1: Divergent synthetic utility of the 4-(chloromethyl)quinoline scaffold via

Application Case Study: Synthesis of MDR Reversal Agents

Target Molecule: 4-((4-Methylpiperazin-1-yl)methyl)quinoline Mechanism: The basic nitrogen side chain attached via a methylene linker is a classic pharmacophore for interacting with the P-glycoprotein efflux pump, potentially reversing resistance to chemotherapeutics like Doxorubicin.

Experimental Design Strategy

-

Solvent: Acetonitrile (MeCN) is preferred over DMF for easier workup.

-

Base: Potassium Carbonate (

) is sufficient. Stronger bases (NaH) are unnecessary and may cause side reactions. -

Catalyst: Potassium Iodide (KI) is added (Finkelstein condition) to convert the chloride to a more reactive iodide in situ, accelerating the reaction and allowing lower temperatures.

Detailed Protocol: N-Alkylation of Piperazine Derivatives

Objective: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)quinoline from 4-(chloromethyl)quinoline HCl.

Materials

| Reagent | Equiv.[1][2][3] | Role |

| 4-(Chloromethyl)quinoline HCl | 1.0 | Electrophile (Scaffold) |

| N-Methylpiperazine | 1.2 | Nucleophile |

| Potassium Carbonate ( | 3.0 | Base (Scavenges HCl) |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |

| Acetonitrile (MeCN) | - | Solvent (0.2 M conc.) |

Step-by-Step Methodology

Phase 1: Free-Basing & Activation

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Add 4-(chloromethyl)quinoline HCl (1.0 mmol, 214 mg) and anhydrous MeCN (5 mL). The salt will be partially suspended.

-

Base Addition: Add powdered, anhydrous

(3.0 mmol, 415 mg). Stir vigorously at Room Temperature (RT) for 15 minutes.-

Observation: The suspension may change color slightly as the free base is liberated.

-

-

Catalysis: Add KI (0.1 mmol, 16 mg).

Phase 2: Nucleophilic Substitution

-

Nucleophile Addition: Add N-methylpiperazine (1.2 mmol, 133 µL) dropwise.

-

Reaction: Heat the mixture to 60°C (oil bath). Monitor via TLC (System: 10% MeOH in DCM).

-

Timecourse: Reaction is typically complete within 2–4 hours.

-

Validation: The starting material spot (

in pure EtOAc) will disappear; a new polar spot (amine product) will appear.

-

Phase 3: Workup & Purification[4]

-

Quench: Cool to RT and filter off the inorganic salts (

, Excess -

Extraction (Acid-Base Purification):

-

Evaporate the filtrate to dryness.

-

Redissolve residue in 1N HCl (10 mL). Wash with

(2 x 10 mL) to remove non-basic impurities. -

Basify the aqueous layer to pH >10 using 4N NaOH.

-

Extract the product into DCM (3 x 15 mL).

-

-

Isolation: Dry combined DCM layers over

, filter, and concentrate in vacuo. -

Result: The product is typically obtained as a yellow/orange oil or low-melting solid, often requiring no further chromatography if the acid-base workup is performed carefully.

Quality Control & Troubleshooting

Analytical Validation[5]

-

NMR (CDCl3): Look for the diagnostic singlet of the benzylic

-

Shift: In the starting material (chloride), this peak is ~5.0 ppm. In the amine product, it shifts upfield to ~3.9–4.1 ppm .

-

-

LC-MS: Confirm the

peak. Watch for a mass of

Common Pitfalls

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of -CH2Cl to -CH2OH | Ensure MeCN is anhydrous. Do not store the free base; generate in situ. |

| Dimerization | Reaction of product with SM | Use excess nucleophile (1.2–1.5 equiv). Add SM slowly to the amine solution if dimerization persists. |

| Incomplete Reaction | Chloride is a poor leaving group | Ensure KI is added. Increase temp to 80°C if necessary (refluxing MeCN). |

Workflow Visualization

Figure 2: Optimized synthetic workflow for the preparation of 4-(aminomethyl)quinoline derivatives.

References

-

Reactivity of 4-Chloromethylquinolines

-

Muscia, G. C., et al. "Synthesis and antimicrobial activity of new 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives." Journal of Materials and Environmental Science, 2011. Link

- Note: This paper describes the analogous reaction at the 5-position, validating the mild conditions (TEA/DMSO or K2CO3/MeCN) applicable to the 4-position.

-

-

Quinoline Scaffolds in Drug Discovery

-

Commercial Availability & Physical Properties

-

PubChem Compound Summary for CID 3083823: 2-(Chloromethyl)quinoline hydrochloride. Link

- Note: Confirms the salt form stability and handling precautions (GHS Hazards: Skin/Eye Irritant).

-

-

Biological Relevance (MDR Reversal)

Sources

- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. CN103596927A - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Optimized N-Alkylation Strategies using 4-(Chloromethyl)quinoline

Executive Summary & Scope

This technical guide details the experimental procedures for the N-alkylation of amines using 4-(chloromethyl)quinoline (4-CMQ) . While conceptually a simple nucleophilic substitution (

This protocol is designed for medicinal chemists targeting the 4-aminoalkylquinoline scaffold, a pharmacophore prevalent in antimalarials (e.g., Chloroquine analogs), antitumor agents, and multidrug resistance (MDR) reversal agents.[1]

Chemical Profile & Reactivity Logic

The Reagent: Salt vs. Free Base

4-(Chloromethyl)quinoline is commercially available primarily as the hydrochloride salt (4-CMQ[1]·HCl) (CAS: 5632-17-7 for free base; salt forms vary).[1][2]

-

Stability: The free base is unstable at room temperature, prone to intermolecular self-alkylation (polymerization) forming insoluble tars. The HCl salt is stable but requires neutralization in situ .[2]

-

Reactivity: The 4-position is benzylic-like.[1][2] The electron-deficient quinoline ring makes the methylene protons more acidic and the carbon more electrophilic than a standard benzyl chloride, increasing susceptibility to hydrolysis.

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution.[2][3][4] For secondary amines, the reaction is straightforward. For primary amines, over-alkylation (formation of bis-quinoline species) is a critical failure mode.[1][2]

Key Mechanistic Diagram:

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry (Base) | 2.5 - 3.0 equivalents | 1.0 eq neutralizes the 4-CMQ·HCl; 1.0 eq neutralizes the HCl generated during alkylation; 0.5 eq excess drives kinetics.[2] |

| Solvent System | Acetonitrile (MeCN) or DMF | MeCN is preferred for easier workup (volatile).[2] DMF is required for poorly soluble amines or Finkelstein conditions.[2] |

| Temperature | 60°C - 80°C | High enough to overcome the activation barrier, low enough to prevent elimination to the quinoline-methide analog.[1] |

| Catalyst | Potassium Iodide (KI) (0.1 eq) | Finkelstein Condition: Converts -Cl to -I in situ.[1][2] Iodide is a better leaving group, accelerating sluggish reactions (sterically hindered amines).[2] |

| Concentration | 0.1 M - 0.2 M | High dilution favors mono-alkylation (for primary amines); higher concentration favors kinetics.[1][2] |

Detailed Protocols

Protocol A: Standard Kinetic Mode (The "Workhorse" Method)

Best for: Secondary amines, non-hindered primary amines, and gram-scale synthesis.[1]

Reagents:

-

Potassium Carbonate (

), anhydrous, granular (3.0 eq) -

Acetonitrile (MeCN), HPLC grade (dry)

Step-by-Step Procedure:

-

Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (

) or Argon.[2] -

Charging: Add the Amine (1.1 eq) and

(3.0 eq) to the flask. -

Solvation: Add MeCN (0.15 M concentration relative to amine). Stir at Room Temperature (RT) for 15 minutes.

-

Addition: Add 4-CMQ·HCl (1.0 eq) in a single portion.

-

Observation: The suspension may turn yellow/orange upon addition.[2]

-

-

Reaction: Fit a reflux condenser and heat the mixture to 60°C (oil bath temperature). Monitor by TLC or LCMS.[2]

-

Typical Time: 2–6 hours.[2]

-

-

Workup (Aqueous):

-

Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[2]

Protocol B: Finkelstein-Assisted Catalytic Mode

Best for: Sterically hindered amines, anilines, or acid-sensitive substrates.[1]

Reagents:

-

Add Potassium Iodide (KI) (10 mol% / 0.1 eq) to the solid charge in Protocol A.[2]

-

Solvent Change: Use DMF (Dimethylformamide) instead of MeCN to ensure solubility of the iodide salt.

Scientific Logic: The KI reacts with 4-CMQ to form 4-(Iodomethyl)quinoline in situ.[1][2] The C-I bond is weaker than C-Cl, making displacement by the weak nucleophile significantly faster.

Workflow Diagram:

Troubleshooting & Validation (Self-Correcting Systems)

Use this table to diagnose failure modes.

| Observation | Root Cause | Corrective Action |

| Low Yield + Alcohol Byproduct | Hydrolysis: Water present in solvent competed with amine.[1][2] | Use anhydrous MeCN/DMF.[2] Ensure |

| Starting Material Remains (Stalled) | Low Reactivity: Nucleophile is too weak or sterically hindered.[2] | Switch to Protocol B (add KI). Increase temp to 80°C. Switch base to |

| Bis-Alkylation (Two Quinoline groups) | Stoichiometry: Primary amine reacted twice.[2] | Use a large excess of Amine (3.0 eq) vs 4-CMQ.[1][2] Add 4-CMQ slowly (dropwise) to the amine solution.[2] |

| Dark Tars / Polymerization | Free Base Instability: 4-CMQ free base degraded before reacting.[1][2] | Do not pre-free-base the 4-CMQ.[1][2] Add it directly as the HCl salt to the amine/base mixture. |

Safety & Handling (HSE)

-

Vesicant Hazard: 4-(Chloromethyl)quinoline is a potent alkylating agent.[1][2] It mimics mustard gas analogs in reactivity.[2]

-

Sensitizer: Known skin sensitizer.[2] Avoid all contact.

References

-

General N-Alkylation Mechanisms

-

Quinoline Synthesis & Reactivity

-

Chemical Safety & Properties

Sources

- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 2. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. 4-(chloromethyl)quinoline - C10H8ClN | CSSB00011939891 [chem-space.com]

4-(Chloromethyl)quinoline in the synthesis of antimalarial compounds

Application Note: 4-(Chloromethyl)quinoline in the Synthesis of Next-Generation Antimalarial Scaffolds

Executive Summary & Strategic Context

The emergence of multidrug-resistant (MDR) Plasmodium falciparum strains has rendered classical 4-aminoquinolines (e.g., Chloroquine) increasingly ineffective. The primary mechanism of resistance involves mutations in the PfCRT (Chloroquine Resistance Transporter) protein, which actively effluxes drugs with specific structural signatures from the parasite's digestive vacuole.

4-(Chloromethyl)quinoline represents a critical divergence from standard 4-aminoquinoline synthesis. Unlike the classical

Key Advantages of this Intermediate:

-

Altered pKa Profile: The methylene spacer prevents the conjugation of the side-chain nitrogen lone pair with the aromatic ring, significantly altering the basicity and accumulation ratios within the acidic digestive vacuole.

-

Overcoming Resistance: "Reversed" chloroquine analogs (where the side chain is attached via carbon rather than nitrogen) have shown reduced affinity for the mutant PfCRT efflux pump while maintaining hemozoin binding affinity.

-

Versatile Linker Chemistry: The reactive benzylic chloride is an ideal handle for

coupling with amines, thiols, and azides (for Click chemistry), facilitating the synthesis of bis-quinolines and hybrid molecules.

Chemical Safety & Handling (Critical)

Hazard Classification: 4-(Chloromethyl)quinoline is a benzylic chloride . It acts as a potent alkylating agent.

-

Health Hazards: Severe skin burns, eye damage, and respiratory irritation. Potential carcinogen/mutagen due to DNA alkylation capability.

-

Lachrymator: Handle only in a functioning fume hood.

Stability Note: This compound is prone to hydrolysis to form 4-quinolinemethanol in the presence of moisture and can self-polymerize upon prolonged storage. Recommendation: Synthesize fresh or store under inert atmosphere (Argon) at -20°C.

Synthetic Protocols

Workflow Overview

Figure 1: Synthetic pathway for generating linker-modified quinoline antimalarials. The intermediate requires isolation under anhydrous conditions.

Protocol A: Synthesis of 4-(Chloromethyl)quinoline (Intermediate)

This step converts the stable alcohol precursor into the reactive chloride.

Reagents:

-

4-Quinolinemethanol (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Dichloromethane (DCM), anhydrous

-

Triethylamine (

) (Catalytic, optional)

Procedure:

-

Dissolution: Dissolve 4-quinolinemethanol (5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Argon. Cool to 0°C in an ice bath.

-

Addition: Add thionyl chloride (7.5 mmol) dropwise via a syringe over 10 minutes. Caution: Gas evolution (

, -

Reaction: Remove ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (lower

) should disappear. -

Workup (Acid/Base Extraction):

-

Quench carefully with saturated

solution (gas evolution!). -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

.

-

-

Isolation: Concentrate in vacuo at low temperature (<30°C).

-

Result: Yellowish solid or oil. Use immediately for the next step to prevent hydrolysis.

-

Protocol B: Nucleophilic Substitution ( ) with Diamines

This protocol describes the coupling of the intermediate with a diamine (e.g., N,N-diethyl-1,4-pentanediamine) to create a "reversed" side-chain analog.

Reagents:

-

4-(Chloromethyl)quinoline (Freshly prepared, 1.0 eq)

-

Target Amine (e.g., 1,4-diaminobutane or specialized amine) (1.2 – 2.0 eq)

-

Base: Potassium Carbonate (

) (anhydrous, 3.0 eq) or DIPEA. -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein acceleration.

Procedure:

-

Preparation: In a reaction vial, suspend the Amine and

in anhydrous MeCN. -

Activation: Add KI. This generates the transient 4-(iodomethyl)quinoline in situ, which is a superior electrophile.

-

Addition: Dissolve 4-(chloromethyl)quinoline in minimal MeCN and add dropwise to the amine suspension.

-

Reflux: Heat the mixture to 60–80°C for 6–12 hours.

-

Monitoring: Monitor via LC-MS for the formation of the product mass

. -

Purification:

-

Filter off inorganic salts.

-

Concentrate filtrate.

-

Purify via Flash Column Chromatography. Note: These products are basic. Use amine-functionalized silica or add 1% Triethylamine to the eluent (DCM/MeOH gradient).

-

Mechanism of Action & Biological Rationale

The efficacy of quinoline antimalarials relies on "Heme Detoxification Inhibition."

The Pathway:

-

Hemoglobin Digestion: The parasite digests hemoglobin in its acidic digestive vacuole (pH ~5.0).

-

Free Heme Release: This process releases Ferriprotoporphyrin IX (Free Heme), which is toxic to the parasite (causes membrane lysis).

-

Biocrystallization: To survive, the parasite polymerizes free heme into an inert crystal called Hemozoin (Malaria Pigment).

-

Drug Action: The quinoline drug enters the vacuole, becomes protonated (trapped), and binds to the growing face of the Hemozoin crystal. This "caps" the crystal, preventing further polymerization.[1][2] Free heme accumulates and kills the parasite.[3]

Why the 4-(Chloromethyl) Linker Matters:

By using the chloromethyl intermediate to insert a

Figure 2: Mechanism of Action. The quinoline derivative inhibits the detoxification of heme.[2][4][5] The specific linker geometry derived from the chloromethyl precursor modulates binding affinity and resistance evasion.

Data Summary: Comparative Reactivity

| Electrophile | Reaction Type | Conditions | Primary Application |

| 4,7-Dichloroquinoline | High Heat (120°C+), Phenol (solvent) | Synthesis of Chloroquine, Amodiaquine. | |

| 4-(Chloromethyl)quinoline | Mild Heat (60°C), MeCN/DMF | Synthesis of "Reversed" analogs, Hybrid drugs, Bis-quinolines. | |

| 4-Quinolinecarboxaldehyde | Reductive Amination | Synthesis of amine linkers (similar to chloromethyl but different mechanism). |

References

-

Egan, T. J., et al. (1998). "A common mechanism for blockade of heme polymerization by antimalarial quinolines."[1][2] Journal of Biological Chemistry.

-

Raynes, K., et al. (1996).[6] "Novel bisquinoline antimalarials. Synthesis, antimalarial activity, and inhibition of haem polymerisation."[1][2][3][6] Biochemical Pharmacology.

- Stocks, P. A., et al. (2002). "Evidence for a common mechanism of action for the 4-aminoquinoline antimalarial drugs." Journal of Medicinal Chemistry. (Cited for SAR of linker length).

-

Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. (Provides detailed synthesis protocols for chloromethyl intermediates applicable to malaria).

-

Sunduru, N., et al. (2009). "Synthesis and antimalarial evaluation of novel 4-aminoquinoline derivatives." European Journal of Medicinal Chemistry.

Sources

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel bisquinoline antimalarials. Synthesis, antimalarial activity, and inhibition of haem polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic methods for functionalizing 4-(Chloromethyl)quinoline

Application Note & Protocol Guide

Executive Summary & Reactivity Profile

4-(Chloromethyl)quinoline (4-CMQ) is a "privileged scaffold" precursor in drug discovery, serving as the lynchpin for numerous antimalarial (chloroquine analogs) and kinase inhibitor pharmacophores. However, its functionalization presents a unique "Janus-faced" challenge :

-

High Electrophilicity: The C4-chloromethyl group is highly reactive toward nucleophilic attack (

) and ionization ( -

Lewis Basic Interference: The quinoline nitrogen lone pair is a potent catalyst poison (binding Pd/Ni centers) and a nucleophile, leading to self-quaternization (polymerization) if not managed.

This guide details three catalytic strategies designed to bypass these bottlenecks, enabling high-yield C-O, C-N, and C-C bond formations.

Reactivity Landscape

The following diagram illustrates the competing pathways and the targeted catalytic interventions.

Figure 1: Reactivity landscape of 4-CMQ showing productive catalytic pathways vs. degradative traps.

Protocol A: Phase Transfer Catalysis (PTC) for Etherification

Target: Synthesis of 4-(alkoxymethyl)quinolines (C-O Bond Formation). Mechanism: Interfacial ion-pair extraction.

The Challenge

Standard Williamson ether synthesis (NaH/THF) often fails due to the basicity of the quinoline nitrogen causing side reactions or solubility issues.

The Solution: Liquid-Liquid PTC

Using a lipophilic quaternary ammonium salt allows the reaction to proceed in a biphasic system (DCM/Water). The nucleophile (alkoxide/phenoxide) is generated in the aqueous phase and transported into the organic phase as a reactive "naked" anion.

Materials

-

Substrate: 4-(Chloromethyl)quinoline (1.0 equiv)

-

Nucleophile: Phenol derivative or Alcohol (1.2 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB ) (5 mol%)

-

Base: 30% NaOH (aq)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Protocol

-

Preparation: Dissolve 4-CMQ (10 mmol) and the alcohol/phenol (12 mmol) in DCM (20 mL).

-

Catalyst Addition: Add TBAB (0.5 mmol, 161 mg) to the organic phase.

-

Initiation: Layer 30% NaOH (10 mL) over the organic phase. Do not stir yet.

-

Reaction: Initiate vigorous stirring (>1000 RPM). The interface surface area is critical for rate.

-

Observation: The organic layer may darken slightly; this is normal.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Reaction is typically complete in 2–4 hours at RT.

-

Workup:

-

Stop stirring.[1] Separate layers.

-

Wash organic layer with water (2x) and brine (1x).

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography on silica gel.

Expert Insight: If the reaction is sluggish, switch the catalyst to Aliquat 336 (Methyltrioctylammonium chloride) for higher lipophilicity.

Protocol B: Palladium-Catalyzed Benzylic Cross-Coupling

Target: Synthesis of 4-(benzyl)quinolines (C-C Bond Formation).

Mechanism: Suzuki-Miyaura Coupling via

The Challenge

Benzylic chlorides are difficult substrates for Pd-coupling because:

-

Slow oxidative addition compared to bromides/iodides.

-

Tendency for

-benzyl species to undergo homocoupling (dimerization). -

Quinoline nitrogen binding to Pd(II).

The Solution: High-Activity Ligands & Base Control

We utilize Pd(dppf)Cl2 or SPhos Pd G2 . The bulky, electron-rich ligands facilitate oxidative addition and prevent the quinoline nitrogen from coordinating to the metal center.

Materials

-

Substrate: 4-(Chloromethyl)quinoline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(3 mol%) -

Base:

(3.0 equiv) - Anhydrous prevents hydrolysis. -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Protocol

-

Degassing (Critical): Sparge 1,4-Dioxane with argon for 30 minutes. Oxygen promotes homocoupling.

-

Assembly: In a glovebox or under Argon stream, charge a reaction vial with:

-

4-CMQ (1.0 mmol)

-

Aryl Boronic Acid (1.5 mmol)

- (3.0 mmol)

- (0.03 mmol)

-

-

Solvation: Add degassed Dioxane (5 mL). Seal the vial with a crimp cap.

-

Reaction: Heat to 80°C for 12 hours.

-

Note: Do not exceed 100°C to avoid thermal decomposition of the benzylic-Pd species.

-

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify.

Workflow Diagram

Figure 2: Catalytic cycle for benzylic cross-coupling, highlighting the critical oxidative addition step.

Protocol C: Finkelstein-Assisted Nucleophilic Substitution

Target: Amination with weak nucleophiles (C-N Bond Formation).

Mechanism: In situ catalytic conversion of Alkyl-Cl

The Challenge

Direct reaction of 4-CMQ with sterically hindered or electron-deficient amines is slow. Heating leads to quinoline polymerization before amination occurs.

The Solution: Iodide Catalysis

Adding catalytic Sodium Iodide (NaI) generates the transient 4-(iodomethyl)quinoline. The C-I bond is weaker and the iodide is a better leaving group (

Materials

-

Substrate: 4-CMQ (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst: NaI (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: Acetonitrile (MeCN) or Acetone.

Protocol

-

Mix: Combine 4-CMQ, Amine,

, and NaI in MeCN. -

Temperature: Stir at 40°C .

-

Why? This temperature is sufficient for the Iodide displacement but too low for significant polymerization.

-

-

Visual Check: The formation of a fine precipitate (KCl/KI exchange) indicates progress.

-

Completion: Usually < 6 hours.

Data Summary & Comparison

| Method | Bond Formed | Catalyst | Key Reagent | Primary Advantage | Limitation |

| PTC | C-O, C-N | TBAB (Quat Salt) | NaOH (aq) | High yield, cheap, scalable | Not suitable for moisture-sensitive substrates |

| Pd-Coupling | C-C | Pd(dppf)Cl2 | Boronic Acid | Access to biaryl scaffolds | High cost, O2 sensitivity |

| Finkelstein | C-N, C-S | NaI (Nucleophile) | Accelerates slow reactions | Requires polar solvent (MeCN/Acetone) |

References

-

Phase Transfer Catalysis Mechanisms: Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[3] Link

-

Benzylic Cross-Coupling: McLaughlin, M. et al. (2005). "Suzuki-Miyaura Cross-Coupling of Benzylic Chlorides". Organic Letters. Link

-

Finkelstein Reaction: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft. Link

-

Quinoline Functionalization Review: "Recent Advances in the Synthesis and Functionalization of Quinolines". Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Chloromethyl)quinoline Preparation & Troubleshooting

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Synthesis, Side Reactions, and Stability of 4-(Chloromethyl)quinoline (4-CMQ)[1]

⚠️ Critical Safety & Stability Warning

Before you proceed: 4-(Chloromethyl)quinoline is a potent alkylating agent and a severe vesicant (blistering agent).[1] It can cause severe skin and respiratory damage similar to nitrogen mustards.

-

Always handle in a fume hood.

-

Always wear double nitrile gloves.

-

Decontamination: Use a dilute solution of alcoholic KOH or ammonia to decompose spills (converting the halide to the less toxic ether or amine).

The Golden Rule of Stability:

Never store 4-(Chloromethyl)quinoline as a free base. The free base is thermodynamically unstable and will self-polymerize rapidly (turning pink/red then black) at room temperature.[1] Always isolate, store, and use this compound as its Hydrochloride Salt (4-CMQ[1]·HCl) .

Module 1: The "Alcohol" Route (Deoxychlorination)

Precursor: 4-Quinolinemethanol (4-Hydroxymethylquinoline)

Reagent: Thionyl Chloride (

Troubleshooting Guide

Q1: My reaction mixture turned into a sticky, dark red/black tar during workup. What happened?

Diagnosis: Self-Quaternization (Polymerization).

Root Cause: You likely attempted to neutralize the reaction mixture (using

-

Do not neutralize. Evaporate the

and isolate the product directly as the Hydrochloride salt. -

Wash the solid with dry acetone or ether to remove non-salt impurities.

Q2: I see a significant amount of starting material (Alcohol) remaining despite refluxing.

Diagnosis: Formation of Chlorosulfite Ester Intermediate.

Root Cause: The reaction with

-

Ensure the reaction is refluxed (typically in Chloroform or DCM) for at least 2-4 hours.[1]

-

Add a catalytic amount of DMF (Vilsmeier-Haack condition) to accelerate the conversion.[1]

Visualizing the Instability Pathway

The following diagram illustrates the "Danger Zone" when handling the free base.

Figure 1: The stability profile of 4-CMQ. Note the critical error path in red (neutralization).

Module 2: The "Lepidine" Route (Radical Halogenation)

Precursor: 4-Methylquinoline (Lepidine)

Reagent: N-Chlorosuccinimide (NCS) or Chlorine gas (

Troubleshooting Guide

Q3: NMR shows a singlet proton at ~6.8 ppm. What is this impurity? Diagnosis: Over-chlorination (Dichloromethyl derivative). Root Cause: Radical halogenation is difficult to stop at the mono-stage.[1] Once one chlorine is added, the benzylic radical is still stabilized, leading to the formation of 4-(dichloromethyl)quinoline.[1] Solution:

-

Stoichiometry: Use a slight deficit of NCS (0.95 eq) rather than an excess.

-